6-{3-[(2,3-Dihydro-1H-inden-5-yl)oxy]-3-oxo-2-phenylpropanamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
It is a prodrug of carbenicillin and is administered orally as the sodium salt . Carindacillin was formerly marketed in the United States by Pfizer under the brand name Geocillin . This compound is used to treat various bacterial infections, including those caused by Pseudomonas aeruginosa, Escherichia coli, and some Proteus species .
Preparation Methods
Carindacillin is synthesized through a series of chemical reactions starting from carbenicillin. The synthetic route involves the esterification of carbenicillin with indanyl . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods for carindacillin involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Carindacillin undergoes hydrolysis in vivo to produce carbenicillin . The primary reaction it undergoes is hydrolysis, which is facilitated by enzymes in the small intestine. This hydrolysis reaction converts carindacillin into its active form, carbenicillin, which then exerts its antibacterial effects . Common reagents and conditions for this reaction include water and enzymatic catalysts. The major product formed from this reaction is carbenicillin .
Scientific Research Applications
Carindacillin has been extensively studied for its antibacterial properties. It is used in scientific research to investigate the treatment of urinary tract infections and prostatitis . In chemistry, carindacillin is used as a model compound to study the hydrolysis of ester prodrugs. In biology, it is used to understand the mechanisms of bacterial resistance to penicillin antibiotics. In medicine, carindacillin is used to treat infections caused by susceptible bacteria . In industry, it is used in the development of new antibacterial agents and formulations .
Mechanism of Action
Carindacillin exerts its effects by interfering with the final cell wall synthesis in susceptible bacteria . After absorption via the small intestine, carindacillin is hydrolyzed into carbenicillin . Carbenicillin then binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation step of peptidoglycan synthesis . This inhibition weakens the bacterial cell wall, leading to cell lysis and death . The molecular targets involved are the PBPs, and the pathway affected is the peptidoglycan synthesis pathway .
Comparison with Similar Compounds
Carindacillin is similar to other penicillin antibiotics, such as ampicillin and amoxicillin . it is unique in that it is a prodrug of carbenicillin, which allows for oral administration . Other similar compounds include ticarcillin and piperacillin, which are also penicillin antibiotics but are not prodrugs . Carindacillin’s uniqueness lies in its ability to be administered orally and its effectiveness against a broad spectrum of bacteria .
Properties
Molecular Formula |
C26H26N2O6S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32) |
InChI Key |
JIRBAUWICKGBFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |
Origin of Product |
United States |
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